Ethyl 4-methoxy-2-nitrobenzoate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 4-methoxy-2-nitrobenzoate and its related compounds involves several steps, starting from basic precursors to the final product. For instance, Yeong et al. (2018) reported the synthesis of a closely related compound, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, highlighting the crystal structure studied by single-crystal X-ray diffraction technique (Yeong et al., 2018). This provides insights into the methodologies that could be applicable for synthesizing Ethyl 4-methoxy-2-nitrobenzoate.
Molecular Structure Analysis
The molecular structure of Ethyl 4-methoxy-2-nitrobenzoate is characterized by the presence of a nitro group and a methoxy group attached to a benzene ring. The position of these groups significantly influences the molecule's properties. For example, Sonar et al. (2007) described the crystal structure of a similar compound, methyl 2,6-dihydroxy-3-nitrobenzoate, and discussed how the nitro group is essentially coplanar with the attached benzene ring, indicating conjugation with the π-electron system (Sonar et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of Ethyl 4-methoxy-2-nitrobenzoate is influenced by the nitro and methoxy functional groups. Iskander et al. (1966) explored the influence of the nitro group on the side-chain reactivity, showing how a nitro group in the 4-position increases the rate of alkaline hydrolysis of ethyl benzoate significantly, compared to when it is in the 2-position (Iskander et al., 1966). This information can be useful in understanding the chemical behavior of Ethyl 4-methoxy-2-nitrobenzoate in various reactions.
Physical Properties Analysis
The physical properties of Ethyl 4-methoxy-2-nitrobenzoate, such as solubility, melting point, and crystalline structure, are crucial for its application in chemical synthesis. The crystalline structure, in particular, is influenced by hydrogen bonding and molecular interactions. For instance, the study by Yeong et al. (2018) provides details on the crystal packing influenced by strong hydrogen bonds (Yeong et al., 2018).
Chemical Properties Analysis
The chemical properties of Ethyl 4-methoxy-2-nitrobenzoate, such as reactivity with various chemical agents and stability under different conditions, are influenced by the functional groups present in the molecule. The study by Iskander et al. (1966) on the alkaline hydrolysis rates provides insights into the chemical properties and how the position of nitro and methoxy groups affects reactivity (Iskander et al., 1966).
Scientific Research Applications
Application in Pharmaceutical Industry
- Specific Scientific Field: Pharmaceutical Industry
- Summary of the Application: Benzocaine is an anesthetic that acts as a blocker of nerve impulses and reduces the permeability of the neuronal membrane to sodium iodide. It has become widespread in the pharmaceutical industry, having applications as an anesthetic prior to exams such as endoscopy or as a “retarding” agent when inserted in a condom .
- Methods of Application or Experimental Procedures: The synthesis of Benzocaine involves the reduction and esterification of p-nitrobenzoic acid in one-step continuous flow systems. This optimizes the reaction time and sequences, adding relevance and technology to the process as a whole .
- Results or Outcomes: The model applied in a continuous flow system generated extremely positive values compared to the present literature, which include results with high conversion (> 99%) and selectivity (> 99%), in residence times that reach up to a minimum of 12 seconds .
Reactivity of Nitrobenzoates
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: The rate of alkaline hydrolysis of nitrobenzoates is influenced by the position of the nitro group. This is due to steric hindrance, which can affect the rate of reaction .
- Methods of Application or Experimental Procedures: The study of the reactivity of nitrobenzoates involves observing the rate of alkaline hydrolysis of these compounds. The rate can vary depending on the position of the nitro group .
- Results or Outcomes: The rate of alkaline hydrolysis of ethyl 2-nitrobenzoate is slower than its 3- and 4-isomers. This is likely due to a steric hindrance effect of the 2-nitro group .
Synthesis of Benzocaine
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: The synthesis of Benzocaine involves the reduction and esterification of p-nitrobenzoic acid in one-step continuous flow systems .
- Methods of Application or Experimental Procedures: The reaction conditions involve Ethyl-4-nitrobenzoate (3 g, 0.015 mol) in ethanol (100 mL) using a 10% Pd/C catalyst cartridge at 25–45 bar and 50 °C . The flow rate is set at 1 mL.min −1, allowing a very short residence time (12 s) .
- Results or Outcomes: The model applied in a continuous flow system generated extremely positive values compared to the present literature, which include results with high conversion (> 99%) and selectivity (> 99%) .
Safety And Hazards
properties
IUPAC Name |
ethyl 4-methoxy-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-3-16-10(12)8-5-4-7(15-2)6-9(8)11(13)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOZJLFMEMBMRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356564 | |
Record name | ethyl 4-methoxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methoxy-2-nitrobenzoate | |
CAS RN |
13324-13-5 | |
Record name | ethyl 4-methoxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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